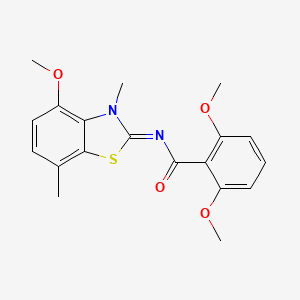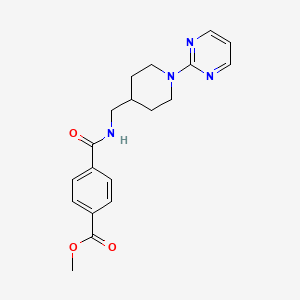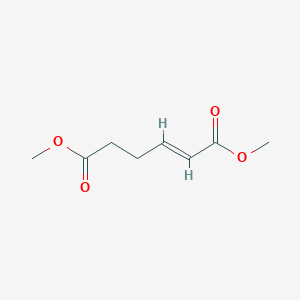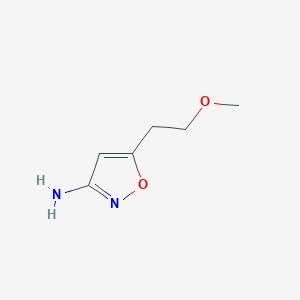![molecular formula C19H21ClN4O B2611131 (2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride CAS No. 2171290-70-1](/img/structure/B2611131.png)
(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for “(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride” is not available in the literature.Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are diverse, depending on the functional groups present in the molecule . The specific chemical reactions involving “this compound” are not available in the literature.科学的研究の応用
Synthesis and Biological Evaluation
A study by Srinivasulu et al. (2005) explored the synthesis of Cinitapride related benzimidazole derivatives, which share structural similarities with "(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide; hydrochloride". These compounds were evaluated for their anti-ulcerative activity, suggesting a potential application in treating gastrointestinal disorders. The benzimidazole moiety, a common feature in proton pump inhibitors like Omeprazole and Pantoprazole, was incorporated into the Cinitapride skeleton, hinting at its utility in enhancing anti-ulcerative properties (Srinivasulu et al., 2005).
Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogs of 1192U90, including benzimidazole derivatives, and evaluated them as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and their ability to antagonize apomorphine-induced responses in mice. The study indicates the relevance of such compounds in the development of antipsychotic medications, providing insights into the therapeutic applications of benzimidazole derivatives in mental health disorders (Norman et al., 1996).
Anti-Acetylcholinesterase Activity
A research conducted by Sugimoto et al. (1990) focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those structurally related to "(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide; hydrochloride". These compounds were evaluated for their anti-acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The study found that substituting the benzamide with bulky moieties significantly increased the compounds' activity, pointing to their potential as antidementia agents (Sugimoto et al., 1990).
Antimicrobial Activity
Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to benzimidazole and piperidine, and studied their antimicrobial activities. These compounds showed variable and modest activity against investigated bacteria and fungi strains, suggesting their potential application in developing new antimicrobial agents (Patel & Agravat, 2007).
Cannabinoid Receptor Interactions
Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent antagonist for the CB1 cannabinoid receptor, which shares structural features with the compound . The study provides insights into the binding interactions of such compounds with cannabinoid receptors, which could be useful in designing drugs to treat conditions like obesity, addiction, and certain psychiatric disorders (Shim et al., 2002).
作用機序
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities . The specific mechanism of action for “(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride” is not available in the literature.
特性
IUPAC Name |
(2R)-N-[4-(1H-benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c24-19(17-7-3-4-12-20-17)21-14-10-8-13(9-11-14)18-22-15-5-1-2-6-16(15)23-18;/h1-2,5-6,8-11,17,20H,3-4,7,12H2,(H,21,24)(H,22,23);1H/t17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQLLZWSZAKNS-UNTBIKODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)






